

Citreamicin Alpha: A Technical Overview of its Molecular Characteristics and Antibacterial Properties

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Compound of Interest

Compound Name: *Citreamicin alpha*

Cat. No.: *B15565704*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, weight, and known biological activities of **citreamicin alpha**, a member of the polycyclic xanthone family of antibiotics. The information presented herein is intended to support research and development efforts in the field of novel antibacterial agents.

Molecular Profile

Citreamicin alpha is a complex heterocyclic compound with the following molecular characteristics:

Property	Value	Source
Molecular Formula	C ₃₆ H ₃₁ NO ₁₂	PubChem CID: 9917808
Molecular Weight	669.6 g/mol	PubChem CID: 9917808
Class	Polycyclic Xanthone Antibiotic	[1]
Origin	Isolated from <i>Micromonospora citrea</i>	[1]

Antibacterial Activity

Citreamicin alpha has demonstrated potent in vitro activity against a range of Gram-positive cocci. Its efficacy has been evaluated against various clinical isolates, showing comparable or superior activity to several established antibiotics.

Minimum Inhibitory Concentration (MIC) Data

The antibacterial potency of **citreamicin alpha** is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC ranges for **citreamicin alpha** against key Gram-positive pathogens.^{[2][3]}

Bacterial Species	MIC Range (µg/mL)
Staphylococci	0.12 - 4.0
Streptococcus pyogenes	0.03 - 0.12
Enterococci	≥ 2.0 (relatively more resistant)

Experimental Protocols

The following section details the methodology used to determine the in vitro antibacterial activity of **citreamicin alpha**.

Agar Dilution Method for MIC Determination

This protocol is a standardized method for assessing the susceptibility of bacterial isolates to an antimicrobial agent.^[2]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **citreamicin alpha** against various Gram-positive cocci.

Materials:

- **Citreamicin alpha**
- Mueller-Hinton agar

- Bacterial cultures of staphylococci and streptococci isolates
- Petri dishes
- Incubator

Procedure:

- Preparation of Antibiotic Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific, twofold serial dilution of **citreamicin alpha**. A control plate with no antibiotic is also prepared.
- Inoculum Preparation: Bacterial isolates are cultured to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU)/mL.
- Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspensions.
- Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
- MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of **citreamicin alpha** that completely inhibits the visible growth of the test organism.

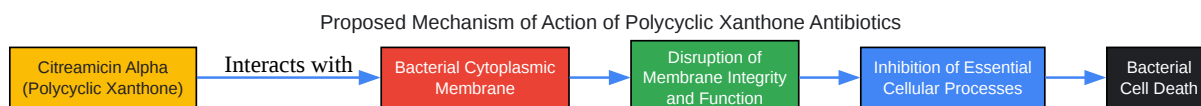
Mechanism of Action

The precise signaling pathway and molecular targets of **citreamicin alpha** have not been fully elucidated. However, based on studies of related polycyclic xanthone antibiotics, a general mechanism of action has been proposed.

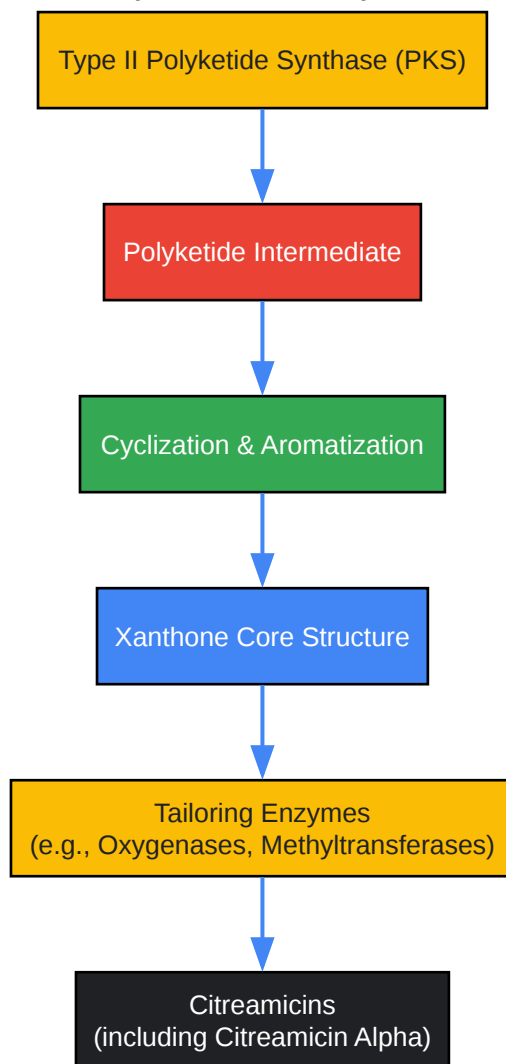
Proposed Mechanism for Polycyclic Xanthone Antibiotics

Research on similar compounds suggests that polycyclic xanthenes may exert their antibacterial effect by interacting with the bacterial cytoplasmic membrane. This interaction is

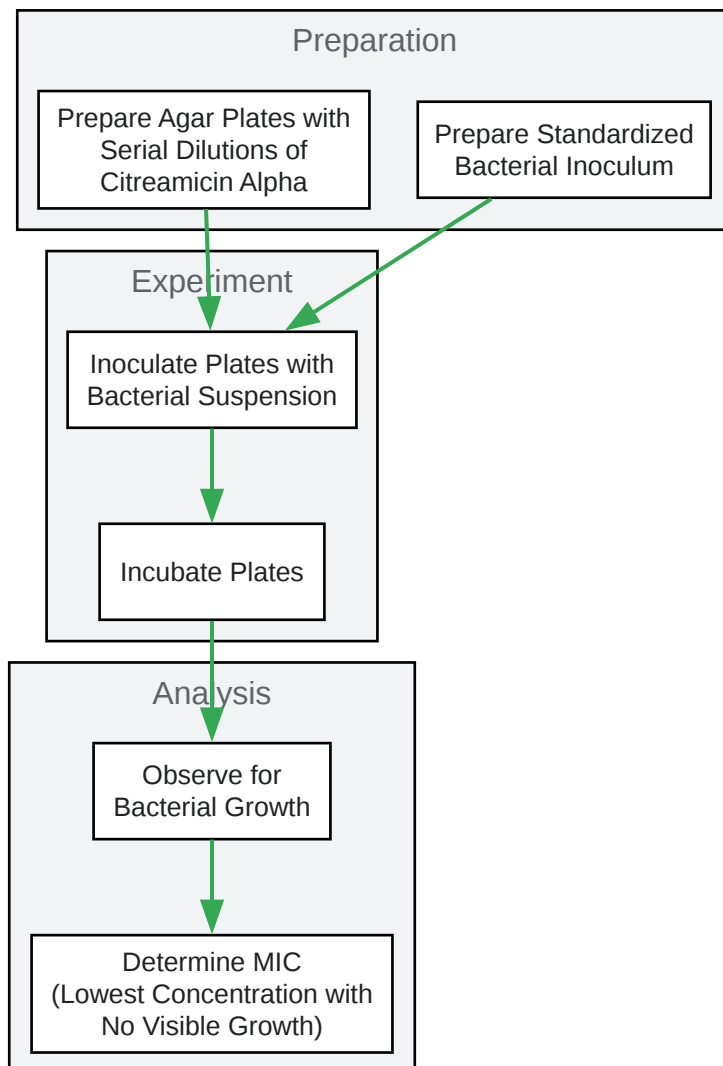
thought to disrupt membrane integrity and function, leading to the inhibition of essential cellular processes and ultimately, bacterial cell death.



Proposed Biosynthetic Pathway of Citreamicins



Workflow for Agar Dilution MIC Determination



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